molecular formula C17H17N5O3 B2899346 5-[2-(morpholin-4-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852439-97-5

5-[2-(morpholin-4-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2899346
CAS No.: 852439-97-5
M. Wt: 339.355
InChI Key: WEIRCQQHQLEUKP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, a class of nitrogen-rich heterocycles with diverse pharmacological applications. The core structure consists of a fused pyrazole-pyrimidine system, substituted at the 1-position with a phenyl group and at the 5-position with a 2-(morpholin-4-yl)-2-oxoethyl chain.

Pyrazolo[3,4-d]pyrimidin-4-ones are known for their structural similarity to purines, enabling interactions with enzymes like kinases and phosphodiesterases. The target compound’s unique substitution pattern distinguishes it from analogs, suggesting tailored biological activity .

Properties

IUPAC Name

5-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-15(20-6-8-25-9-7-20)11-21-12-18-16-14(17(21)24)10-19-22(16)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIRCQQHQLEUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(morpholin-4-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a β-ketoester, followed by cyclization with a suitable aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(morpholin-4-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(morpholin-4-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents at Key Positions Key Functional Groups References
Target Compound : 5-[2-(Morpholin-4-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 1-Phenyl; 5-(2-oxoethyl-morpholino) Morpholino, ketone
1-Phenyl-6-sulfanyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 1-Phenyl; 6-sulfanyl Thiol group
5-Amino-6-(4-fluorophenylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 1-Phenyl; 5-amino; 6-(4-fluoroanilino) Amino, fluoroaryl
2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 2-Morpholino; 5-phenyl Morpholino, thiophene-fused core
5-Ethynyl-2,4-dimethoxypyrimidine Pyrimidine 2,4-Dimethoxy; 5-ethynyl Ethynyl, methoxy

Key Observations :

  • Morpholino vs. Thiol/Amino Groups: The target compound’s morpholino-oxoethyl chain introduces polarity and hydrogen-bonding capacity, contrasting with thiol or amino substituents in analogs. This may enhance solubility and selectivity .
  • Core Modifications: Thieno[2,3-d]pyrimidin-4-one () replaces the pyrazole ring with a thiophene, altering electronic properties and binding interactions.

Research Findings and Data

Antifungal Efficacy Comparison

Compound Inhibition Against Sclerotinia sclerotiorum (10 mg/L) Key Substituent Reference
5-Amino-6-(4-fluorophenylamino) analog 83% 4-Fluoroanilino
Target Compound Data pending Morpholino-oxoethyl
6-Sulfanyl analog Not reported Thiol

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